3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
Description
3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound featuring a thiophene ring, a pyrazine ring, and a propanamide group
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-12-6-10-23-14(12)4-5-16(21)20-11-13-17(19-8-7-18-13)15-3-2-9-22-15/h2-3,6-10H,4-5,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRUMVKCYGRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Attachment of the pyrazine ring: The pyrazine ring can be introduced via nucleophilic substitution or coupling reactions.
Formation of the propanamide group:
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions (e.g., reflux, inert atmosphere).
Scientific Research Applications
3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: It can be used in biochemical assays to study its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide include other thiophene and pyrazine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. For example:
Thiophene derivatives: Compounds like 2-acetylthiophene or 3-bromothiophene.
Pyrazine derivatives: Compounds like 2,3-dimethylpyrazine or 2,5-dimethylpyrazine.
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in various scientific fields.
Biological Activity
3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, and potential applications based on available research findings.
Chemical Structure and Synthesis
The compound's IUPAC name indicates a structure that includes thiophene and pyrazine moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the thiophene ring : This is achieved through cyclization reactions starting from suitable precursors.
- Attachment of the pyrazine ring : Introduced via nucleophilic substitution or coupling reactions.
- Formation of the propanamide group : Finalizing the structure through amide bond formation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The mechanism may involve:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit specific enzyme activities, potentially leading to therapeutic effects in conditions like cancer.
- Receptor modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways involved in disease processes.
Biological Studies
Recent studies have explored the compound's potential as a therapeutic agent. For instance:
- Antitumor Activity : Research indicates that compounds with similar structural features exhibit significant antitumor effects by inhibiting key metabolic pathways in cancer cells.
- Antimicrobial Properties : Some derivatives have shown promise against various bacterial strains, suggesting potential applications in treating infections.
Data Table: Biological Activities of Related Compounds
Case Studies
-
Antitumor Efficacy Study :
- A study evaluated the compound's effect on HCT116 colorectal cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
- The mechanism was linked to the compound's ability to disrupt mitochondrial respiration and alter metabolic pathways.
-
Enzyme Inhibition Study :
- Research on related compounds showed dual inhibition of malate dehydrogenase (MDH1 and MDH2), suggesting a valuable platform for developing novel cancer therapeutics targeting metabolic pathways.
Comparison with Similar Compounds
The unique combination of thiophene and pyrazine rings in this compound differentiates it from other derivatives, which may lack specific functional groups or exhibit different biological profiles. For example:
| Compound Type | Structural Features | Notable Activities |
|---|---|---|
| Thiophene Derivatives | Varying substituents on thiophene ring | Antimicrobial, anti-inflammatory |
| Pyrazine Derivatives | Different pyrazine substitutions | Antitumor, neuroprotective |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
